tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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Description
Tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate, also known as 7-Bromo-2-tert-butyl-1,4-benzoxazepine-4-carboxylic acid, is a small molecule which has been studied for its potential applications in the field of medicinal chemistry. This compound is a novel molecule that has been synthesized by the reaction of 2-tert-butylbenzoxazepine and bromine. It has been studied for its potential biological activities, including its ability to inhibit the enzyme cyclooxygenase-2 (COX-2) and other enzymes involved in the metabolism of arachidonic acid.
Scientific Research Applications
Anticancer Activity
Benzoxazepine derivatives have been studied for their potential anticancer properties. They have been synthesized and characterized using various methods, and their structures have been analyzed in relation to their anticancer activity .
MAO-B Inhibition
Some benzoxazepine compounds have shown selective potency in inhibiting Monoamine Oxidase B (MAO-B), which is an enzyme associated with neurodegenerative diseases .
Sedative-Hypnotic Effects
A series of benzoxepin-derived compounds were synthesized and evaluated for their sedative–hypnotic effect, which could be useful in developing treatments for sleep disorders .
Antibacterial and Antifungal Activities
Benzoxazepine derivatives also exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial drugs .
Interaction with G-Protein-Coupled Receptors
These compounds can interact with G-protein-coupled receptors, suggesting potential applications in treating neuronal disorders such as Alzheimer’s disease .
properties
IUPAC Name |
tert-butyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTCHZNAPXYRGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649328 |
Source
|
Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
CAS RN |
740842-73-3 |
Source
|
Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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